molecular formula C18H18N4O B2749336 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-20-4

1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2749336
CAS No.: 951611-20-4
M. Wt: 306.369
InChI Key: AKNIJXOLIKMKNT-UHFFFAOYSA-N
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Description

The compound “1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is attached to a carboxamide group and two different phenyl groups, one of which has a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the phenyl rings would add a level of rigidity to the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The carboxamide group could be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various 1,2,3-triazole analogues, exploring their chemical properties and potential applications. Albert (1970) presented methods for producing 4-amino-5-aminomethyl-1,2,3-triazoles by reducing 4-amino-5-cyanotriazoles, obtained from the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride (Albert, 1970). This study highlights the importance of triazole compounds in synthesizing amino derivatives, which could have further applications in various fields.

Antimicrobial Applications

A significant area of research involves the antimicrobial properties of triazole derivatives. Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, and Stoika (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. Their findings demonstrated moderate to good activities and highlighted several compounds with potent antibacterial effects (Pokhodylo et al., 2021).

Catalytic Applications

The catalytic properties of triazole derivatives have also been explored. Saleem, Rao, Kumar, Mukherjee, and Singh (2013) designed half-sandwich complexes using 1,2,3-triazole-based ligands synthesized through the click reaction. These complexes were investigated for their catalytic efficiency in alcohol oxidation and ketone transfer hydrogenation, revealing the potential of triazole derivatives in catalysis (Saleem et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide detailed information .

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-14-7-9-16(10-8-14)22-13-17(20-21-22)18(23)19-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNIJXOLIKMKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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